![molecular formula C16H16ClNO2 B1453150 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225701-75-6](/img/structure/B1453150.png)
2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide
Overview
Description
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and others, are extensively used in agriculture. Their metabolism involves complex pathways leading to carcinogenic products in rats, with significant differences observed between human and rat liver microsomes. This research highlights the metabolic activation pathway of these herbicides to DNA-reactive products, with differences in metabolism rates between species emphasizing the necessity for cautious evaluation of their impact on human health (Coleman et al., 2000).
Synthesis and Characterization of Acetamide Derivatives
The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases the potential of chloroacetamide derivatives in various chemical reactions, providing a foundation for developing new compounds with diverse applications. This study demonstrates the steps involved in synthesizing and characterizing such derivatives, pointing towards their significance in chemical research and potential applications beyond herbicides (Zhong-cheng & Wan-yin, 2002).
Novel Oxadiazole Derivatives
The creation of a novel oxadiazole derivative containing a benzimidazole moiety illustrates the broad applicability of acetamide derivatives in synthesizing compounds with potential pharmaceutical relevance. This specific study focuses on the synthesis and structural analysis of such derivatives, contributing to the exploration of new therapeutic agents (Li Ying-jun, 2012).
Conformational Analysis of Acetamide Derivatives
Investigations into the conformations of acetamide derivatives with specific substitutions provide insights into their structural dynamics. Such studies are crucial for understanding the interactions and stability of these compounds, which can impact their functionality in various applications, including pharmaceuticals and materials science (Ishmaeva et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[[2-(phenoxymethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLFRSJCQGNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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